molecular formula C16H21N7O5 B11581724 Methyl [(6-{[4-(ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate

Methyl [(6-{[4-(ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate

Cat. No.: B11581724
M. Wt: 391.38 g/mol
InChI Key: NZMMCDAXKPKPFN-UHFFFAOYSA-N
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Description

METHYL 2-[(6-{[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE is a complex organic compound with a unique structure that includes a triazine ring, a pyridazine ring, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(6-{[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE typically involves multiple steps, starting with the preparation of the triazine and pyridazine intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(6-{[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

METHYL 2-[(6-{[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 2-[(6-{[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-(4-morpholin-4-ylphenyl)butan-1-one
  • Acetamidine, N-hydroxy-2-(4-methoxy-6-morpholin-4-yl-[1,3,5]triazin-2-yloxy)

Uniqueness

METHYL 2-[(6-{[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H21N7O5

Molecular Weight

391.38 g/mol

IUPAC Name

methyl 2-[6-[[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]pyridazin-3-yl]oxyacetate

InChI

InChI=1S/C16H21N7O5/c1-3-17-14-18-15(23-6-8-26-9-7-23)20-16(19-14)28-12-5-4-11(21-22-12)27-10-13(24)25-2/h4-5H,3,6-10H2,1-2H3,(H,17,18,19,20)

InChI Key

NZMMCDAXKPKPFN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCC(=O)OC)N3CCOCC3

Origin of Product

United States

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